N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide
Overview
Description
N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide: is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a phenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki-Miyaura coupling reaction.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with an amine precursor.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Oxidized derivatives such as phenols or quinones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving cyclopropane-containing molecules.
Drug Development:
Medicine:
Therapeutic Agents: Research into the compound’s potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Material Science: Applications in the development of new materials with unique properties, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
N-(3-bromophenyl)-2-phenylcyclopropanecarboxylate: Similar structure but with an ester group instead of a carboxamide.
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(3-bromophenyl)-2-methylcyclopropanecarboxamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness:
Structural Features: The presence of both a bromophenyl group and a phenyl group attached to the cyclopropane ring makes N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide unique.
Chemical Reactivity: The compound’s unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart from similar compounds.
Biological Activity: Potential differences in biological activity due to the specific arrangement of functional groups and their interactions with molecular targets.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-phenylcyclopropane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYMNJEMSNTLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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